molecular formula C12H17NO2S B15455997 N-(Hex-5-en-2-yl)benzenesulfonamide CAS No. 62035-87-4

N-(Hex-5-en-2-yl)benzenesulfonamide

Cat. No.: B15455997
CAS No.: 62035-87-4
M. Wt: 239.34 g/mol
InChI Key: UEPURCMIYIMQPT-UHFFFAOYSA-N
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Description

N-(Hex-5-en-2-yl)benzenesulfonamide is a chemical compound belonging to the class of benzenesulfonamides, characterized by a benzenesulfonamide moiety attached to a hex-5-en-2-yl group. This structure makes it a valuable synthetic intermediate and building block in organic and medicinal chemistry research. The compound features a terminal alkene group, which offers a versatile handle for further chemical modifications through various reactions, such as oxidation or cross-coupling, to create more complex molecular architectures. Synthesis of this compound and its analogs typically involves the reaction of the corresponding amine precursor with benzenesulfonyl chloride in the presence of a base like triethylamine . Benzenesulfonamide derivatives are the subject of significant scientific investigation due to their broad biological activities. Notably, research has identified specific benzenesulfonamide analogs as potent inhibitors of the Tropomyosin receptor kinase A (TrkA), a receptor tyrosine kinase that is a potential target in oncology . For instance, one study found that such compounds exhibit promising anti-proliferative properties against glioblastoma multiforme (GBM) cells by interacting with TrkA's active site, forming stabilizing hydrophobic and charged interactions with key residues like Tyr359 and Gln369, which may lead to the inhibition of cancer cell growth . The mechanism of action for this compound class can involve binding to enzymatic active sites, such as those of carbonic anhydrase, thereby inhibiting their normal function . Beyond oncology, benzenesulfonamide core structures are also explored in relation to sodium channel modulation, which is relevant for pain, convulsion, and arrhythmia research . Please note: This product is intended for research applications in a controlled laboratory environment only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

62035-87-4

Molecular Formula

C12H17NO2S

Molecular Weight

239.34 g/mol

IUPAC Name

N-hex-5-en-2-ylbenzenesulfonamide

InChI

InChI=1S/C12H17NO2S/c1-3-4-8-11(2)13-16(14,15)12-9-6-5-7-10-12/h3,5-7,9-11,13H,1,4,8H2,2H3

InChI Key

UEPURCMIYIMQPT-UHFFFAOYSA-N

Canonical SMILES

CC(CCC=C)NS(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

(a) N-(Thiazol-2-yl)benzenesulfonamide Derivatives

  • Substituent : A thiazole ring (heterocyclic) attached to the sulfonamide nitrogen.
  • Synthesis : Reacted with bifunctional nucleophiles like ethyl acetoacetate to form pyrazolo[1,5-a]pyrimidine derivatives .
  • Activity : Demonstrated strong antibacterial and antifungal effects, attributed to the thiazole moiety’s electron-rich nature and planar structure, facilitating target binding .

(b) N-(Pyrimidin-2-yl)benzenesulfonamide-Thiophene Hybrids

  • Substituent : Pyrimidine and thiophene groups conjugated via a propenyl linker.
  • Activity : Exhibited superior anti-breast cancer activity (IC₅₀ < 1 µM) compared to doxorubicin, likely due to enhanced π-π stacking and hydrogen-bonding interactions with cellular targets .

(c) N-(4-Hydroxyphenyl)benzenesulfonamide

  • Substituent: A phenolic group on the benzene ring.

(d) N-(2,3-Dimethylphenyl)benzenesulfonamide Derivatives

  • Substituent : Methyl groups on the benzene ring.
  • Activity : Moderate anti-enzymatic and hemolytic activities, suggesting steric hindrance from methyl groups may limit target accessibility .

Table 1: Comparative Analysis of Sulfonamide Derivatives

Compound Substituent(s) Key Activity Synthesis Method Reference
This compound Alkenyl chain (C₆H₁₀) Inferred: Moderate lipophilicity Amine + sulfonyl chloride
N-(Thiazol-2-yl)benzenesulfonamide Thiazole ring Antibacterial, antifungal Multi-step heterocyclic fusion
N-(Pyrimidin-2-yl)-thiophene hybrid Pyrimidine, thiophene Anticancer (IC₅₀ < 1 µM) Conjugation via propenyl linker
N-(4-Hydroxyphenyl)benzenesulfonamide Phenolic hydroxyl Inferred: Hydrogen-bonding Single-step substitution

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(Hex-5-en-2-yl)benzenesulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of benzenesulfonamide derivatives typically involves nucleophilic substitution between a sulfonyl chloride and an amine. For N-substituted derivatives like this compound, the reaction of benzenesulfonyl chloride with hex-5-en-2-amine under basic conditions (e.g., pyridine or triethylamine) is a common approach . Optimization includes controlling temperature (0–25°C), solvent selection (e.g., dichloromethane or THF), and stoichiometric ratios to minimize side reactions such as over-sulfonation. Post-synthesis purification via column chromatography or recrystallization is critical .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the structure, with characteristic sulfonamide NH peaks (~10–12 ppm) and alkene protons (~5–6 ppm) .
  • IR Spectroscopy : Stretching vibrations for S=O (~1350 cm1^{-1}) and N-H (~3300 cm1^{-1}) validate functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
  • Elemental Analysis : Validates purity and stoichiometry .

Q. How can researchers design initial biological activity assays for this compound?

  • Methodological Answer : Begin with in vitro assays targeting common sulfonamide activities:

  • Antimicrobial Testing : Use broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), reporting MIC values .
  • Enzyme Inhibition : Screen against carbonic anhydrase or cyclooxygenase isoforms via spectrophotometric assays .
  • Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to assess IC50_{50} values .

Advanced Research Questions

Q. How can contradictions in biological activity data between this compound and structurally similar derivatives be resolved?

  • Methodological Answer : Discrepancies may arise from substituent effects or stereochemistry. For example, in perfusion pressure studies, sulfonamides with electron-withdrawing groups showed vasodilation, while alkyl-substituted analogs had no effect . Strategies include:

  • Comparative SAR Analysis : Systematically vary substituents (e.g., alkene position, sulfonamide N-alkylation) and correlate with activity .
  • Molecular Docking : Use software like AutoDock to predict binding modes to target proteins (e.g., carbonic anhydrase) and validate with mutagenesis studies .

Q. What computational methods are suitable for predicting the electronic properties and reactivity of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices to predict nucleophilic/electrophilic sites .
  • Wavefunction Analysis : Use Multiwfn to analyze electron localization (ELF) and charge transfer .
  • Solvent Effects : Apply polarizable continuum models (PCM) to simulate aqueous/organic environments .

Q. How can tautomerism or proton-transfer dynamics in this compound be experimentally and theoretically investigated?

  • Methodological Answer :

  • X-ray Crystallography : Resolve solid-state tautomeric forms (e.g., enol-imine vs. keto-amine) .
  • UV-Vis and NMR Titration : Monitor pH-dependent shifts in solution .
  • DFT/MD Simulations : Calculate energy barriers for proton transfer and thermodynamic feasibility (ΔG, ΔH) .

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